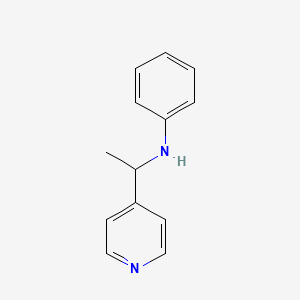

Phenyl-(1-pyridin-4-yl-ethyl)-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenyl-(1-pyridin-4-yl-ethyl)-amine is an organic compound that features a phenyl group attached to a pyridin-4-yl-ethylamine moiety. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both phenyl and pyridine rings. It is used in various fields, including medicinal chemistry and organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: Phenyl-(1-pyridin-4-yl-ethyl)-amine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by reductive amination. The reaction conditions typically include:

- Solvent: Anhydrous ether or tetrahydrofuran (THF)

- Temperature: Room temperature to reflux

- Reagents: Phenylmagnesium bromide, 4-pyridinecarboxaldehyde, and a reducing agent such as sodium borohydride

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The process might include:

- Use of automated systems for precise control of reaction parameters

- Implementation of purification techniques such as crystallization or chromatography

化学反应分析

Types of Reactions: Phenyl-(1-pyridin-4-yl-ethyl)-amine undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it to secondary or tertiary amines using reagents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or pyridine rings, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst

Major Products:

Oxidation: Corresponding ketones or aldehydes

Reduction: Secondary or tertiary amines

Substitution: Halogenated derivatives or other substituted products

科学研究应用

Medicinal Chemistry Applications

Phenyl-(1-pyridin-4-yl-ethyl)-amine derivatives have been extensively studied for their role as tachykinin receptor antagonists . These compounds are being developed for the treatment of several disorders associated with tachykinin imbalance, including:

- Pain Management : Effective in managing migraines and chronic pain conditions.

- Neurological Disorders : Potential treatments for anxiety, depression, and psychosis due to their effects on neurokinin receptors.

- Inflammatory Diseases : Applications in treating rheumatoid arthritis, asthma, and inflammatory bowel diseases such as Crohn's disease and ulcerative colitis .

Case Study: Neurokinin Receptor Antagonists

Research indicates that neurokinin-1 receptor antagonists derived from this compound have shown efficacy in reducing cisplatin-induced emesis, highlighting their potential in oncology-related nausea management .

Synthesis Processes

The synthesis of this compound can be achieved through various catalytic methods. A notable approach involves a one-pot synthesis utilizing palladium and lipase catalysts. This method optimizes yield and selectivity while minimizing by-products. The following table summarizes key findings from recent studies on synthesis efficiency:

| Synthesis Method | Yield (%) | Selectivity (%) | Catalyst Used |

|---|---|---|---|

| Palladium-Lipase Co-immobilized | 48.62 | 100 | Palladium and Lipase |

| Traditional Chemical Synthesis | 35 | 85 | Various organic solvents |

This data illustrates the advancements in synthetic methodologies that enhance the production of this compound derivatives .

Cosmetic Formulations

In the cosmetic industry, this compound derivatives are utilized for their properties as skin conditioning agents . These compounds contribute to formulations aimed at improving skin hydration and texture. The following aspects highlight their role in cosmetics:

- Film Formers : Enhance the texture and feel of products.

- Stabilizers : Improve the stability of emulsions and other formulations.

Case Study: Polymer Integration

Recent studies have explored the incorporation of this compound into polymer-based formulations. These formulations were assessed for physical stability, sensory attributes, and moisturizing properties using experimental design techniques like Box-Behnken methodology. Results indicated significant improvements in skin hydration and product stability .

作用机制

The mechanism of action of Phenyl-(1-pyridin-4-yl-ethyl)-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The pathways involved could include:

Binding to receptor sites: Altering the function of neurotransmitter receptors

Inhibition of enzymes: Affecting the catalytic activity of enzymes involved in metabolic pathways

相似化合物的比较

Phenyl-(1-pyridin-4-yl-ethyl)-amine can be compared with other similar compounds, such as:

Phenyl-(1-pyridin-2-yl-ethyl)-amine: Differing in the position of the pyridine ring, which may affect its reactivity and biological activity.

Phenyl-(1-pyridin-3-yl-ethyl)-amine: Another positional isomer with distinct chemical properties.

Phenyl-(1-pyridin-4-yl-methyl)-amine: Lacking the ethyl group, which influences its steric and electronic characteristics.

Uniqueness: this compound is unique due to its specific structural arrangement, which combines the properties of both phenyl and pyridine rings, making it a versatile compound in various applications.

生物活性

Phenyl-(1-pyridin-4-yl-ethyl)-amine, a compound characterized by the presence of a phenyl group attached to a pyridin-4-yl-ethylamine moiety, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C13H14N2

- Molecular Weight : 198.26 g/mol

- CAS Number : 152127-34-9

Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, pyridine derivatives have shown effectiveness against various bacterial strains and fungi .

- Neuropharmacological Potential : The compound is being explored for its role as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders. Its interaction with neurotransmitter receptors suggests potential applications in treating conditions such as depression and anxiety .

- Antichlamydial Activity : A study highlighted that derivatives based on similar scaffolds exhibit selective activity against Chlamydia species, suggesting that this compound could serve as a lead compound in developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to neurotransmitter receptors, altering their function and potentially modulating mood and behavior.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, impacting various physiological processes .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| Phenyl-(1-pyridin-2-yl-ethyl)-amine | Different position of pyridine | Varies in reactivity and potency |

| Phenyl-(1-pyridin-3-yl-ethyl)-amine | Another positional isomer | Distinct chemical properties |

| Phenyl-(1-pyridin-4-yl-methyl)-amine | Lacks ethyl group | Influences steric and electronic traits |

Study on Antimicrobial Efficacy

In a study assessing various pyridine derivatives, compounds similar to this compound were tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values ranging from 8 μg/mL to 64 μg/mL, demonstrating moderate to high antibacterial activity .

Neuropharmacological Research

Research focused on the neuropharmacological effects of phenyl-substituted pyridines has shown promising results in preclinical models. These studies suggest that modifications in the structure can enhance binding affinity to serotonin receptors, potentially leading to improved antidepressant effects .

属性

IUPAC Name |

N-(1-pyridin-4-ylethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-11(12-7-9-14-10-8-12)15-13-5-3-2-4-6-13/h2-11,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIQEMNPCOCAJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24807747 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。